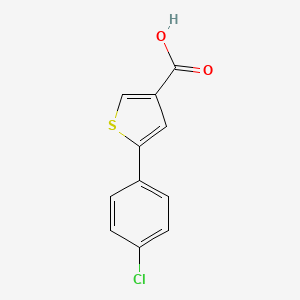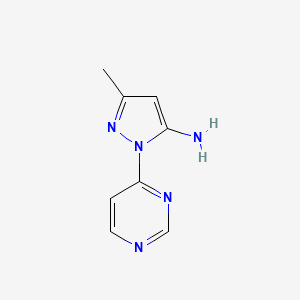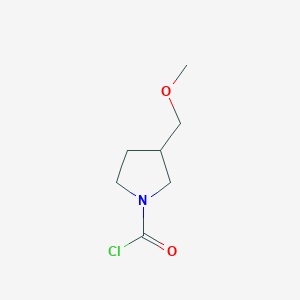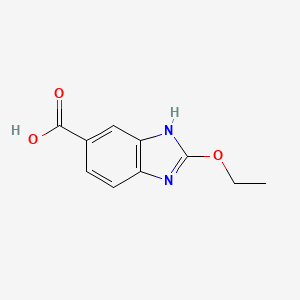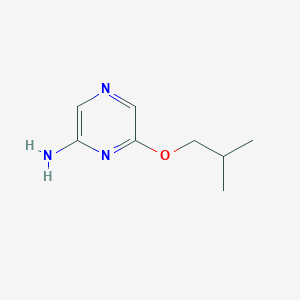
6-(2-Methylpropoxy)pyrazin-2-amine
Overview
Description
6-(2-Methylpropoxy)pyrazin-2-amine is a chemical compound with the molecular formula C8H13N3O . It is a derivative of pyrazine, a class of organic compounds that contain a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 6-(2-Methylpropoxy)pyrazin-2-amine consists of a pyrazine ring with an amine group and a 2-methylpropoxy group attached . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms .Scientific Research Applications
Anticonvulsant Activity
6-(2-Methylpropoxy)pyrazin-2-amine and its derivatives have been explored for their potential anticonvulsant activities. Research conducted by Kelley et al. (1995) synthesized and tested several compounds for their efficacy against maximal electroshock-induced seizures in rats, indicating a possible application in treating epilepsy or related neurological conditions. Compounds with significant anticonvulsant activity were identified, suggesting the therapeutic potential of these compounds in managing seizure disorders Kelley, J., Linn, J. A., Bankston, D., Burchall, C., Soroko, F., & Cooper, B. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-3679..
Antiproliferative Effects in Cancer Research
A study by Sahdev et al. (2017) examined the antiproliferative effects of pyrazinoic acid, structurally similar to 6-(2-Methylpropoxy)pyrazin-2-amine, against colorectal carcinoma (CRC) in rats. The study found that pyrazinoic acid reduced body weight, tumor volume, and incidence, and restored various oxidative stress parameters, suggesting its potential as an anticancer therapy Sahdev, A., Raj, V., Singh, A. K., Rai, A., Keshari, A. K., De, A., ... & Saha, S. (2017). Ameliorative effects of pyrazinoic acid against oxidative and metabolic stress manifested in rats with dimethylhydrazine-induced colonic carcinoma. Cancer Biology & Therapy, 18(4), 304-313..
Antiarrhythmic Agents
Research into aminoxylidides, which share structural similarities with 6-(2-Methylpropoxy)pyrazin-2-amine, has indicated potential antiarrhythmic properties. Tenthorey et al. (1981) synthesized and evaluated the pharmacological effects of these compounds, finding a correlation between their lipophilicity and antiarrhythmic activity. This suggests a possible role in developing treatments for arrhythmias Tenthorey, P., Block, A., Ronfeld, R., McMaster, P., & Byrnes, E. (1981). New antiarrhythmic agents. 6. Quantitative structure-activity relationships of aminoxylidides. Journal of Medicinal Chemistry, 24(7), 798-806..
Gastroprotective and Antiulcer Activities
The potential gastroprotective and antiulcer activities of compounds related to 6-(2-Methylpropoxy)pyrazin-2-amine have been explored. Shimojima et al. (1985) investigated a novel substance isolated from Bacillus pumilus, which was chemically modified to active derivatives showing significant antiulcerogenic and antiinflammatory activities, highlighting a potential application in treating gastrointestinal disorders Shimojima, Y., Shirai, T., Baba, T., & Hayashi, H. (1985). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of Medicinal Chemistry, 28(1), 3-9..
Safety and Hazards
Future Directions
The future directions for research on 6-(2-Methylpropoxy)pyrazin-2-amine and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, more research could be conducted to understand the action mechanisms of pyrazine derivatives .
properties
IUPAC Name |
6-(2-methylpropoxy)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGARHXGQPEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpropoxy)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




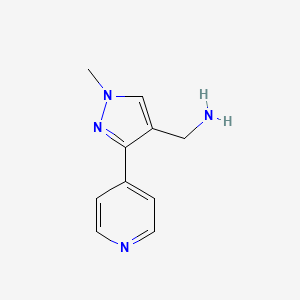

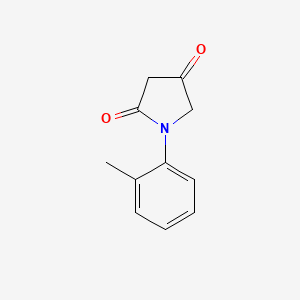
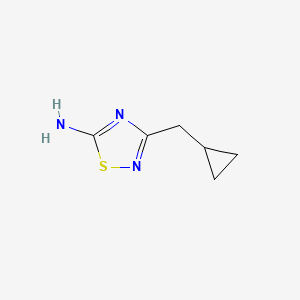
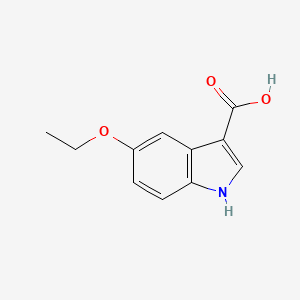
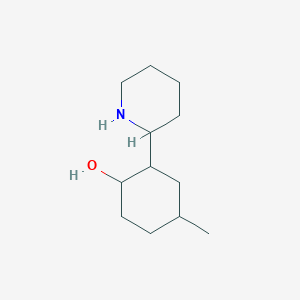
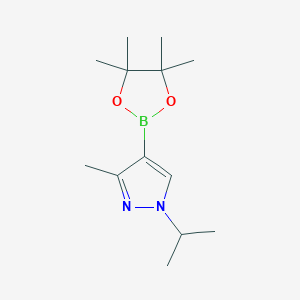
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
